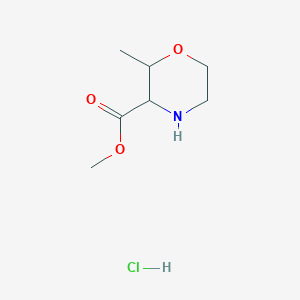![molecular formula C12H11NO2 B12450649 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol](/img/structure/B12450649.png)
2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is an organic compound that features a furan ring and a phenol group connected through a Schiff base linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol typically involves the condensation reaction between 5-methylfurfural and 2-aminophenol. The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinone derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It can be used in the synthesis of advanced materials, such as polymers or organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and π-π interactions. The phenol group can participate in redox reactions, while the Schiff base linkage may facilitate binding to metal ions or other biomolecules.
Comparación Con Compuestos Similares
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzoic acid
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzaldehyde
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}aniline
Comparison:
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is unique due to the presence of both a phenol group and a furan ring, which can participate in a variety of chemical reactions.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzoic acid has an additional carboxylic acid group, which can enhance its solubility and reactivity.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzaldehyde contains an aldehyde group, making it more reactive in condensation reactions.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}aniline has an amine group, which can participate in further amide or imine formation reactions.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-[(5-methylfuran-2-yl)methylideneamino]phenol |
InChI |
InChI=1S/C12H11NO2/c1-9-6-7-10(15-9)8-13-11-4-2-3-5-12(11)14/h2-8,14H,1H3 |
Clave InChI |
CIGQPLCXRVHUMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C=NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B12450571.png)
![ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12450572.png)

![2-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450584.png)
![2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450589.png)
![3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12450596.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450614.png)
![1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12450625.png)
![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12450629.png)



![tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B12450641.png)
